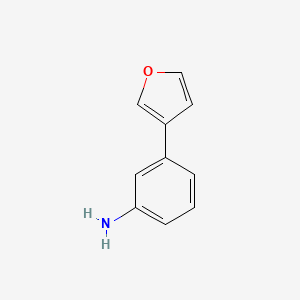

![molecular formula C10H17NO3 B6241806 tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2408971-50-4](/img/no-structure.png)

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with the CAS Number: 2408971-50-4 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees . The molecular weight is 199.25 and the molecular formula is C10H17NO3 .Scientific Research Applications

Organic Synthesis Building Blocks

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a valuable compound in organic synthesis, particularly as a building block for creating new chemical entities. Its structure allows for the introduction of bicyclic frameworks into target molecules, which is crucial for the development of drugs with improved pharmacokinetic properties .

Photochemical Reactions

In the field of photochemistry, this compound can participate in light-induced chemical reactions, such as [2 + 2] cycloadditions. These reactions are pivotal for generating novel organic compounds that can serve as intermediates in the synthesis of more complex molecules.

Medicinal Chemistry

The bicyclic structure of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is increasingly important in medicinal chemistry. It’s used to create sp3-rich and strained bicyclic scaffolds that act as bio-isosteres, potentially improving the solubility, activity, and conformational restriction of pharmaceutical candidates .

Enantioselective Synthesis

This compound plays a role in the enantioselective construction of complex scaffolds, such as the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids. These structures exhibit a wide range of biological activities and are of great interest in the development of new medications .

Lead Compound Optimization

The intrinsic properties of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate are leveraged to modulate and sometimes enhance the properties of lead compounds in drug discovery. This includes improving solubility and providing new vector angles for interaction with biological targets .

Bio-active Compound Synthesis

Bicyclo[2.1.1]hexane systems, such as those derived from this compound, are incorporated into newly developed bio-active compounds. They play a fundamental role in the design of molecules with desired biological properties .

Protein Kinase Inhibitors

The structural motif of this compound is found in synthetic compounds that inhibit rho-associated protein kinase. These inhibitors are significant in the treatment of various diseases, including cancer and cardiovascular disorders .

Chemical Space Exploration

Lastly, the compound is used in the exploration of new chemical spaces. By enabling the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, it opens the gate to a rich and underexplored area of organic chemistry that could lead to the discovery of novel therapeutic agents .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

Future Directions

Bicyclo[2.1.1]hexanes, such as tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view , suggesting that there is potential for future research and development in this area.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the reaction of tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate with a suitable reagent to introduce the tert-butyl group. The reaction is then followed by esterification to form the final product.", "Starting Materials": [ "4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid with DCC and DMAP in CH2Cl2 to form the corresponding active ester intermediate.", "Step 2: Addition of tert-butyl alcohol to the reaction mixture and stirring at room temperature for several hours to allow for esterification.", "Step 3: Quenching the reaction with NaHCO3 and extracting the product with CH2Cl2.", "Step 4: Washing the organic layer with NaCl solution and drying over anhydrous Na2SO4.", "Step 5: Evaporation of the solvent and purification of the product by column chromatography to obtain tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate." ] } | |

CAS RN |

2408971-50-4 |

Product Name |

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate |

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.